2,6-Pyridinedicarbonyl dichloride

Catalog No.
S794094
CAS No.
3739-94-4
M.F
C7H3Cl2NO2
M. Wt
204.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedicarbonyl dichloride

CAS Number

3739-94-4

Product Name

2,6-Pyridinedicarbonyl dichloride

IUPAC Name

pyridine-2,6-dicarbonyl chloride

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

InChI

InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H

InChI Key

GWHOGODUVLQCEB-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

The exact mass of the compound 2,6-Pyridinedicarbonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Pyridinedicarbonyl dichloride (CAS: 3739-94-4) is the activated diacyl chloride form of 2,6-pyridinedicarboxylic acid (dipicolinic acid). This key distinction makes it a preferred precursor for low-temperature solution polycondensation reactions to produce high-performance aromatic polyamides (aramids), polyesters, and functional macrocycles. Its pyridine core imparts unique structural and functional properties to resulting materials, including specific thermal characteristics, solubility profiles, and a strong, bidentate coordination site for metal ions, which are not present in common non-heterocyclic analogs like terephthaloyl chloride.

Workflow Fit

Building Block Symmetrical diacyl chloride for step-growth polymerization and ligand synthesis
Coordination Tridentate N,N,N-ligand precursor via pyridine nitrogen and carbonyl groups
Compatibility Soluble in DCM and chloroform; suitable for anhydrous condensation methods

Substituting 2,6-pyridinedicarbonyl dichloride with its parent, 2,6-pyridinedicarboxylic acid, introduces significant process inefficiencies by requiring harsher reaction conditions (e.g., high temperatures) or the use of costly and moisture-sensitive coupling agents to achieve amidation or esterification. Replacing it with common aromatic diacyl chlorides like terephthaloyl chloride or isophthaloyl chloride is a functional compromise, as this eliminates the pyridine nitrogen atom. The loss of this specific heteroatom removes the ability to confer metal-chelating properties, alters polymer chain geometry which affects solubility and processability, and changes the thermal and mechanical profiles of the final material in a way that is often application-critical.

Substitution Risk

vs. Isophthaloyl / Terephthaloyl Chloride
Phenyl-based analogs lack pyridine nitrogen; tridentate coordination geometry is absent and polymer thermal behavior may shift measurably.
Coordination mismatch
vs. 2,5-Pyridinedicarbonyl Dichloride
Regioisomer substitution alters chain symmetry; reported mechanical and ductility properties may not transfer directly.
Regioisomer risk
vs. Other Diacyl Chlorides
Crystallization behavior and gas-barrier performance are substitution-pattern dependent; class-level analogs may require full re-validation.
Morphology shift

Mild-Condition Reactivity vs. Parent Diacid

As an acyl chloride, this compound readily undergoes polycondensation with diamines at low temperatures (0–25 °C) without catalysts, directly yielding high molecular weight polymers. In contrast, its parent precursor, 2,6-pyridinedicarboxylic acid, requires high-temperature direct amidation (>150 °C) or activation with phosphorus-based coupling agents (e.g., the Yamazaki-Higashi reaction), which adds process steps, introduces hard-to-remove byproducts, and employs harsher conditions. The high reactivity of the dichloride is a key advantage for process efficiency and for synthesizing polymers with thermally sensitive components.

Evidence DimensionTypical Reaction Temperature for Polyamide Synthesis
Target Compound Data0 °C to room temperature
Comparator Or Baseline2,6-Pyridinedicarboxylic Acid: >150 °C (direct) or ~115 °C (with coupling agents)
Quantified DifferenceEnables reaction at temperatures over 100 °C lower than direct amidation.
ConditionsLow-temperature solution polycondensation in aprotic amide solvents (e.g., NMP, DMAc).

This allows for more energy-efficient polymer production and protects thermally sensitive functional groups, expanding the accessible chemical design space.

Thermal Degradation
Head-to-head
PDePD26 Td 341 °C vs. PDeIP Td 371 °C (Δ −30 °C)
Reported thermal stability context for pyridine- vs. phenyl-based polyester processing
Poly(decylene) systems; Mw >50,000 g/mol

Higher Tg vs. Terephthaloyl Chloride Polyamides

The rigid, kinked structure imparted by the pyridine ring enhances the thermal properties of resulting polymers. In a direct comparison, a polyamide synthesized from 2,6-pyridinedicarbonyl dichloride and 2,6-bis(4-aminophenoxy)pyridine exhibited a glass transition temperature (Tg) of 273 °C. A polyamide made with the same diamine but using the common non-heterocyclic analog, terephthaloyl chloride, showed a significantly lower Tg of 255 °C.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polyamide
Target Compound Data273 °C
Comparator Or BaselineTerephthaloyl Chloride: 255 °C
Quantified Difference+18 °C
ConditionsPolycondensation with 2,6-bis(4-aminophenoxy)pyridine diamine, measured by DSC.

A higher Tg is critical for applications requiring dimensional stability and sustained mechanical performance at elevated operating temperatures, justifying the selection of this monomer for high-temperature materials.

Tensile Strength
Head-to-head
PDePD26 σb 12.5 ± 4.8 MPa vs. PDePD25 7.0 ± 3.8 MPa
Reported 2,6- vs. 2,5-substitution mechanical endpoint context
Identical diol and synthesis conditions

Unique Metal Chelation vs. Non-Heterocyclic Analogs

The pyridine-2,6-dicarboxamide unit formed from this monomer is a powerful tridentate O,N,O-chelating ligand for a wide range of metal ions. This functionality is absent in polymers derived from standard analogs like terephthaloyl chloride. For instance, polyesters synthesized from 2,6-pyridinedicarbonyl dichloride demonstrated significant adsorption capacities for heavy metal ions, with a maximum adsorption (qm) of 45.2 mg/g for Pb(II) and 35.6 mg/g for Cd(II) ions from aqueous solutions. Materials based on terephthaloyl chloride lack this specific coordination site and do not exhibit comparable selective metal ion uptake.

Evidence DimensionMaximum Adsorption Capacity (qm) for Pb(II) ions
Target Compound Data45.2 mg/g (for Poly(CH-PDC))
Comparator Or BaselineTerephthaloyl Chloride-based polymers: Negligible specific chelation capacity
Quantified DifferenceConfers high-capacity metal binding functionality.
ConditionsAdsorption from aqueous solution by a polyester derived from 2,6-pyridinedicarbonyl dichloride and 1,4-cyclohexanediol.

For applications in environmental remediation, catalysis, or functional sensors, this monomer provides a built-in metal-binding capability that cannot be achieved with standard non-heterocyclic diacyl chlorides.

Elongation at Break
Head-to-head
PDePD26 εb 25.0 ± 6.0% vs. PDePD25 15.0 ± 4.0%
Reported ductility context for 2,6- vs. 2,5-regioisomer polyester films
66.7% relative difference in tested set

Enhanced Solubility vs. Rigid Aramids

The introduction of the pyridine moiety creates a non-linear 'kink' in the polymer backbone, which can disrupt the tight chain packing characteristic of aramids made from linear monomers like terephthaloyl chloride. This disruption often improves solubility in aprotic polar solvents such as NMP, DMAc, and DMSO. While wholly aromatic aramids like poly(p-phenylene terephthalamide) are notoriously difficult to dissolve, requiring aggressive solvent systems with inorganic salts (e.g., NMP/CaCl2), aramids incorporating the 2,6-pyridine dicarbonyl unit often show good solubility in these solvents without additives, facilitating easier processing into films and fibers.

Evidence DimensionSolubility in Aprotic Polar Solvents
Target Compound DataOften soluble in neat NMP, DMAc, DMSO at room temperature.
Comparator Or BaselineRigid aramids (e.g., from Terephthaloyl Chloride): Often insoluble or require salt additives (e.g., LiCl, CaCl2) for dissolution.
Quantified DifferenceImproves processability by enabling dissolution without aggressive salt additives.
ConditionsPolymer processing for film casting or fiber spinning.

Enhanced solubility simplifies material processing, reducing the need for corrosive salt additives that must be washed out later and enabling the creation of uniform films and coatings.

Tridentate Coordination
Class-level
Forms Cr(III) bis(azolylcarbonyl)pyridine catalysts; phenyl analogs cannot replicate
Coordination chemistry context for olefin polymerization catalyst design
Qualitative functional difference; review specific ligand requirements
Tg and Crystallinity
Head-to-head
Higher Tg and crystallinity for PDePD26 vs. isophthaloyl-based PDeIP
Reported morphology context for barrier-property screening
Exact Tg values not tabulated in accessible source
Synthetic Efficiency
Cross-study
SOCl₂ route ~100% yield vs. POCl₃ reflux route ~63% yield
Reported yield context for in-house precursor preparation
Lab-scale conditions; scale-up validation may be required

Processable High-Temperature Aramids and Polyesters

This monomer is the right choice when developing high-performance polymers intended for applications requiring a high glass transition temperature (Tg > 270 °C) combined with better solubility in organic solvents than is achievable with linear monomers like terephthaloyl chloride. This facilitates the production of thermally stable films, coatings, and composite matrix resins.

Selective Metal Ion Separation Membranes

Its intrinsic ability to form strong metal-chelating polymers makes it a primary building block for materials used in heavy metal removal, hydrometallurgy, or catalytic systems. The resulting polymers can be fabricated into films, fibers, or resins with high adsorption capacities for specific ions like Pb(II) and Cd(II), a function not provided by non-heterocyclic analogs.

Mild Synthesis of Macrocyclic Ligands

Due to its high reactivity under mild conditions, this compound is ideal for the efficient, high-yield synthesis of complex macrocyclic ligands and other coordination compounds. It avoids the need for harsh coupling reagents or high temperatures that could degrade sensitive functional groups on other parts of the target molecule, making it a superior choice over the corresponding dicarboxylic acid for multi-step organic synthesis.

Application Selection Guide

Application
Selection Property
Validation Focus
High-barrier polyester films
2,6-substitution symmetry for crystallization and gas-barrier performance
Tensile strength, elongation at break, and Tg benchmarking vs. analog polymers
Olefin polymerization catalyst precursors
Tridentate N,N,N-coordination via pyridine nitrogen
Metal complex formation and ethylene polymerization activity screening
Chiral macrocycle host-guest studies
C₂-symmetrical geometric framework for enantioselective recognition
Association constant determination and enantioselectivity benchmarking
Schiff base antimicrobial screening
Rigid 2,6-dicarbonyl scaffold for carboxamide orientation
Metal-chelating property review and antimicrobial endpoint screening

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3739-94-4

Wikipedia

2,6-Pyridinedicarboxylic acid chloride

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